
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group, a trifluoromethyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of Substituents: The 4-chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Inhibition of Inducible Nitric Oxide Synthase
FK-330 is primarily recognized for its role as an iNOS dimerization inhibitor . iNOS is an enzyme that produces nitric oxide, which plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression. The inhibition of iNOS dimerization by FK-330 leads to reduced nitric oxide production, which can mitigate chronic inflammatory states associated with certain cancers .
Case Study: Cancer Treatment
Recent studies have highlighted FK-330's potential in cancer therapy. By inhibiting iNOS activity, FK-330 may reduce tumor growth and metastasis. In preclinical models, it has shown promise in decreasing the viability of cancer cells and enhancing the efficacy of conventional chemotherapeutic agents .
Structure-Activity Relationship Studies
The compound has been subjected to extensive structure-activity relationship (SAR) studies to optimize its pharmacological profile. Variations in substituents at different positions of the pyridazine ring have been explored to enhance potency and selectivity against various cancer cell lines. For instance, modifications that increase lipophilicity or alter electronic properties have been correlated with improved anticancer activity .
Potential Applications Beyond Oncology
Beyond its anticancer properties, FK-330 and related compounds are being investigated for their roles in other therapeutic areas:
- Neurological Disorders : Some derivatives of pyridazine compounds have shown potential as modulators in diseases such as Huntington's disease and other neurodegenerative conditions .
- Inflammatory Diseases : The anti-inflammatory properties of iNOS inhibitors like FK-330 suggest potential applications in treating chronic inflammatory diseases beyond cancer .
Comparative Analysis of Related Compounds
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(4-fluorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
- Ethyl 1-(4-methylphenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
Uniqueness
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Biologische Aktivität
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H10ClF3N2O3
- Molecular Weight : 320.68 g/mol
The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity, while the chlorophenyl moiety may contribute to its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway and the inhibition of angiogenesis .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in mediating inflammatory responses. This effect can be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and asthma .
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been suggested that similar pyridazine derivatives can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and subsequent anti-inflammatory effects. This mechanism is particularly relevant for respiratory diseases where PDE inhibition can alleviate bronchoconstriction .
Case Studies
- Antitumor Efficacy : In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent antitumor activity compared to standard chemotherapeutics .
- Inflammation Model : In a murine model of asthma, administration of the compound resulted in a significant reduction in eosinophilic infiltration and cytokine production, demonstrating its potential as an anti-asthmatic agent .
Data Table: Biological Activities
Eigenschaften
IUPAC Name |
ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQYKVEQPOBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.